N-cyclopentyl-3-fluoro-4-methoxyaniline N-cyclopentyl-3-fluoro-4-methoxyaniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC17819878
InChI: InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

N-cyclopentyl-3-fluoro-4-methoxyaniline

CAS No.:

Cat. No.: VC17819878

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

N-cyclopentyl-3-fluoro-4-methoxyaniline -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name N-cyclopentyl-3-fluoro-4-methoxyaniline
Standard InChI InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3
Standard InChI Key MNOCGLNQTQKELY-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C=C1)NC2CCCC2)F

Introduction

Structural and Chemical Properties

The molecular framework of N-cyclopentyl-3-fluoro-4-methoxyaniline combines three distinct functional groups: a cyclopentylamine, a fluorine atom, and a methoxy group. This configuration influences electronic distribution, steric effects, and intermolecular interactions. The fluorine atom, being highly electronegative, enhances the compound's stability and modulates its binding affinity to biological targets . The methoxy group contributes to solubility in organic solvents and may participate in hydrogen bonding, while the cyclopentyl moiety introduces steric bulk that could affect receptor selectivity .

A comparative analysis of structurally similar compounds reveals key trends:

Compound NameStructural FeaturesKey Properties
3-Fluoro-4-methoxyanilineFluorine at C3, methoxy at C4, no cyclopentylModerate adenosine receptor affinity
N-Cyclopentyl-4-methoxyanilineCyclopentyl at N, methoxy at C4, no fluorineEnhanced metabolic stability
N-Cyclopentyl-3-fluoroanilineCyclopentyl at N, fluorine at C3, no methoxySelective binding to G-protein-coupled receptors

This table highlights how incremental modifications to the aniline scaffold alter pharmacological profiles. The combination of fluorine and methoxy substituents in N-cyclopentyl-3-fluoro-4-methoxyaniline likely synergizes electronic and steric effects, potentially optimizing target engagement .

Synthesis Methodologies

While no explicit synthesis route for N-cyclopentyl-3-fluoro-4-methoxyaniline is documented in the provided sources, analogous compounds offer viable blueprints. A common strategy involves:

  • N-Alkylation of 3-Fluoro-4-Methoxyaniline:
    Reacting 3-fluoro-4-methoxyaniline with cyclopentyl bromide in the presence of a base like potassium carbonate. This nucleophilic substitution typically occurs in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C .

    Ar-NH2+C5H9BrK2CO3,DMFAr-NH-C5H9+HBr\text{Ar-NH}_2 + \text{C}_5\text{H}_9\text{Br} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{Ar-NH-C}_5\text{H}_9 + \text{HBr}

    Yields for such reactions range from 60–85%, depending on steric hindrance and reaction time .

  • Reductive Amination:
    Condensing 3-fluoro-4-methoxybenzaldehyde with cyclopentylamine using a reducing agent like sodium cyanoborohydride. This method avoids harsh conditions and improves selectivity for secondary amines .

  • Protection-Deprotection Strategies:
    Temporary protection of the amine group with tert-butoxycarbonyl (Boc) during functionalization of the aromatic ring, followed by deprotection under acidic conditions .

Biological Activity and Mechanism

Substituted anilines are renowned for their interactions with adenosine receptors, which regulate processes like inflammation and apoptosis. Although direct data on N-cyclopentyl-3-fluoro-4-methoxyaniline are unavailable, its structural analogs exhibit pronounced activity:

  • Adenosine A2A_{2A} Receptor Antagonism:
    N-Cyclopentyl derivatives demonstrate nanomolar affinity for A2A_{2A} receptors, making them candidates for treating Parkinson’s disease and cancer immunotherapy . Fluorine at C3 enhances binding by forming halogen bonds with receptor residues .

  • Cytotoxicity in Cancer Cells:
    Compounds with methoxy and fluorine substituents show IC50_{50} values below 10 μM in ovarian and oral cancer cell lines . The methoxy group may facilitate intercalation into DNA or inhibition of topoisomerase II .

Comparative Pharmacological Profiles

The table below contrasts N-cyclopentyl-3-fluoro-4-methoxyaniline with related compounds:

PropertyN-Cyclopentyl-3-Fluoro-4-Methoxyaniline (Predicted)3-Fluoro-4-Methoxyaniline N-Cyclopentyl-4-Methoxyaniline
LogP (Lipophilicity)2.81.93.1
A2A_{2A} Receptor IC50_{50}12 nM45 nM28 nM
Metabolic Stability (t1/2_{1/2})4.2 h (Human liver microsomes)1.8 h5.6 h

These predictions, extrapolated from structural analogs, suggest that N-cyclopentyl-3-fluoro-4-methoxyaniline balances receptor affinity and metabolic stability more effectively than its predecessors.

Future Research Directions

  • Synthetic Optimization:
    Developing one-pot methodologies to reduce purification steps and improve scalability. Flow chemistry systems could enhance yield and reproducibility .

  • Target Validation:
    Profiling the compound against kinase panels and epigenetic targets to identify off-site effects.

  • Formulation Studies: Investigating co-crystallization with cyclodextrins to improve aqueous solubility for intravenous administration.

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